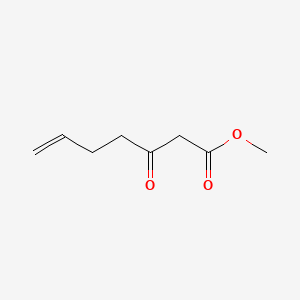
Methyl 3-oxo-6-heptenoate
Vue d'ensemble
Description
“Methyl 3-oxo-6-heptenoate” is a chemical compound with the linear formula C8H12O3 . It has a CAS number of 30414-57-4 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “Methyl 3-oxo-6-heptenoate” is represented by the linear formula C8H12O3 . It has a molecular weight of 156.183 . The molecule contains a total of 22 bonds, including 10 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 ester (aliphatic), and 1 ketone (aliphatic) .Physical And Chemical Properties Analysis
“Methyl 3-oxo-6-heptenoate” is a liquid at room temperature . It has a molecular weight of 156.18 . The InChI code for this compound is 1S/C8H12O3/c1-3-4-5-7(9)6-8(10)11-2/h3H,1,4-6H2,2H3 .Applications De Recherche Scientifique
Synthesis of Pyrimidine and Pyrimidine-like Derivatives
- Methyl 3-oxo-6-heptenoate derivatives have been used in the synthesis of pyrimidine and pyrimidine-like derivatives. These compounds show potential as glutamate-like 3-(trihalomethylatedpyrimidinyl)propanoates. This synthesis pathway is notable for its straightforward protocol and regular to good yields, demonstrating the versatility of methyl 3-oxo-6-heptenoate in chemical synthesis (Flores et al., 2013).
Formation of Ethyl 5‐Oxo‐6‐Methyl‐6‐Heptenoate
- Research has detailed the formation of ethyl 5‐oxo‐6‐methyl‐6‐heptenoate from methyl 3-oxo-6-heptenoate. This process involves acylation and metal-catalyzed reactions, showcasing another aspect of methyl 3-oxo-6-heptenoate's chemical utility (Tamaru et al., 2003).
Synthesis of Pyrrolidin-2-ones
- Methyl 3-oxo-6-heptenoate derivatives have been used in synthesizing various pyrrolidin-2-ones. This process highlights the compound's role in producing complex chemical structures with potential pharmaceutical applications (Flores et al., 2008).
Preparation of Bicyclo[3.2.0]hept-3-en-6-ones
- Methyl 3-oxo-6-heptenoate derivatives have been used in preparing bicyclo[3.2.0]hept-3-en-6-ones. These compounds are important in the synthesis of various organic structures, indicating the broad application scope of methyl 3-oxo-6-heptenoate in synthetic chemistry (Marotta et al., 1994).
Heterocyclization into Isoxazole and Pyrazole Derivatives
- Efficient heterocyclization of methyl 3-oxo-6-heptenoate into isoxazole and pyrazole derivatives has been reported. This application demonstrates the compound's utility in creating novel glutamate-like structures, further expanding its use in diverse synthetic pathways (Flores et al., 2014).
Palladium-Catalyzed Cyclization Reactions
- Methyl 3-oxo-6-heptenoate has been used in palladium-catalyzed cyclization reactions, illustrating its potential in complex organic synthesis and the creation of cyclic ketones (Tsuji et al., 1980).
Catalytic Asymmetric Cyclopropanation
- The compound has been studied in catalytic asymmetric cyclopropanation of acid esters, highlighting its role in enantioselective synthesis, a critical aspect in pharmaceutical chemistryContinuing with the applications of Methyl 3-oxo-6-heptenoate in scientific research, specifically focusing on catalytic asymmetric cyclopropanation:
Catalytic Asymmetric Intramolecular Cyclopropanation
- Methyl 3-oxo-6-heptenoate derivatives, particularly 2-diazo-3-oxo-6-heptenoic acid esters, have been studied for their use in catalytic asymmetric intramolecular cyclopropanation (IMCP). These studies have shown that the enantioselectivity of the cyclopropanation products can depend on the bulkiness of the ester moiety, indicating the potential of these compounds in the enantioselective synthesis of natural products and artificial molecules (Takeda et al., 2007).
Asymmetric Cyclopropanation Reactions
- Another study explored the asymmetric cyclopropanation reactions of enones with dimethyloxosulfonium methylide. This process used a La−Li3−(biphenyldiolate)3 + NaI complex as a catalyst, achieving high enantioselectivity and yielding trans products exclusively. This method complements previously reported catalytic enantioselective methods and indicates the versatility of methyl 3-oxo-6-heptenoate derivatives in catalyzing asymmetric cyclopropanation reactions (Kakei et al., 2007).
Safety and Hazards
“Methyl 3-oxo-6-heptenoate” should be handled with care. It’s recommended to avoid breathing its mist, gas, or vapors. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided. It’s advisable to keep it away from open flames, hot surfaces, and sources of ignition .
Propriétés
IUPAC Name |
methyl 3-oxohept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-3-4-5-7(9)6-8(10)11-2/h3H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLSDJWYINRSAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327136 | |
| Record name | Methyl 3-oxo-6-heptenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-6-heptenoate | |
CAS RN |
30414-57-4 | |
| Record name | Methyl 3-oxo-6-heptenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



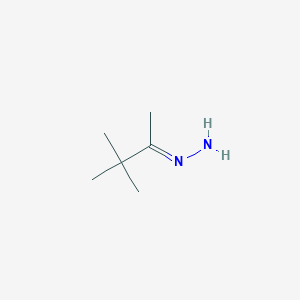
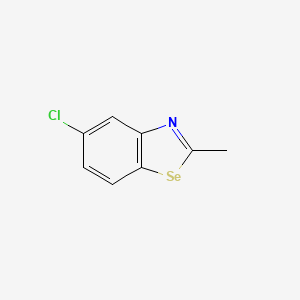

![2,7,7-Trimethyl-5-azabicyclo[4.1.1]octan-4-one](/img/structure/B1654929.png)
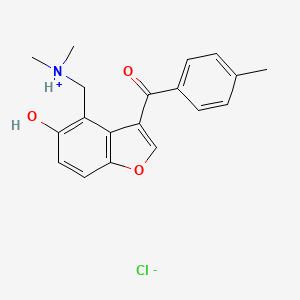


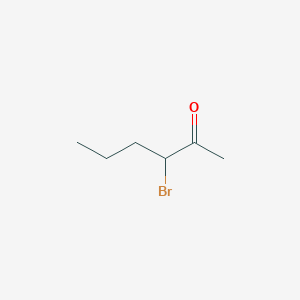

![NCGC00384763-01_C54H86O24_1-O-(3-{[Hexopyranosyl-(1->3)-[hexopyranosyl-(1->4)]hexopyranuronosyl]oxy}-28-oxoolean-12-en-28-yl)hexopyranose](/img/structure/B1654937.png)
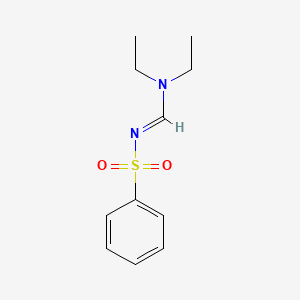
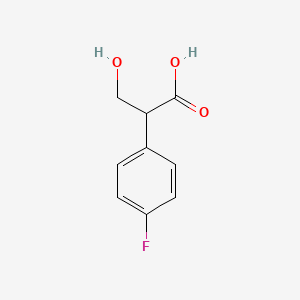
![4-[2,2,3,3,4,4,5,5-Octafluoro-1-(4-hydroxyphenyl)pentyl]phenol](/img/structure/B1654943.png)